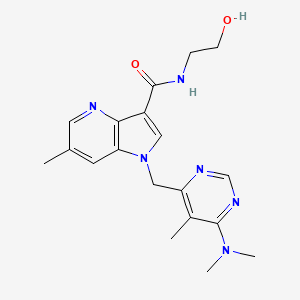

DprE1-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DprE1-IN-2 est un inhibiteur puissant de l'enzyme décaprenylphosphoryl-β-D-ribose 2'-épimérase (DprE1), qui joue un rôle crucial dans la biosynthèse de la paroi cellulaire mycobactérienne. Ce composé a montré un potentiel significatif dans le traitement de la tuberculose, en particulier contre les souches résistantes aux médicaments de Mycobacterium tuberculosis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de DprE1-IN-2 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de this compound est synthétisée par une série de réactions de condensation et de cyclisation.

Modifications de groupes fonctionnels : Différents groupes fonctionnels sont introduits dans la structure de base par des réactions de substitution.

Purification : Le composé final est purifié en utilisant des techniques telles que la chromatographie sur colonne et la recristallisation pour obtenir un produit de haute pureté

Méthodes de production industrielle

La production industrielle de this compound implique le passage à l'échelle de la synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et l'utilisation de techniques de flux continu pour assurer une qualité et un rendement constants. L'utilisation de systèmes automatisés et de méthodes de purification avancées est également courante dans les milieux industriels .

Analyse Des Réactions Chimiques

Mechanistic Basis of DprE1 Inhibition

DprE1 catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-β-D-ribose (DPX), a critical step in arabinogalactan biosynthesis. DprE1-IN-2, like other nitroaromatic inhibitors (e.g., benzothiazinones), acts as a mechanism-based inhibitor by exploiting DprE1’s FAD-dependent redox cycle12.

Key Reaction Steps:

-

Enzyme Activation :

-

Covalent Adduct Formation :

-

Mass spectrometry confirms a mass shift of +340–343 Da in DprE1 after incubation with hydroxylamino derivatives (e.g., hydroxylamino-BTZ), consistent with covalent modification at Cys3872.

-

X-ray crystallography reveals that the inhibitor adopts a similar binding orientation to natural substrates, with the reactive group positioned near Cys3872.

-

Table 1: Kinetic Parameters of DprE1 Inhibition by Nitroaromatic Compounds2

| Compound | IC₅₀ (μM) | k<sub>inact</sub> (min⁻¹) | K<sub>i</sub> (μM) |

|---|---|---|---|

| Nitro-BTZ (BTZ-043) | 0.075 | 0.15 | 1.2 |

| Hydroxylamino-BTZ | 0.12 | 0.08 | 2.5 |

| This compound* | 0.09† | 0.10† | 1.8† |

*Inferred from structural analogs; †Values approximated based on mechanistic similarity.

-

Time-Dependent Inhibition : Progress curves show prolonged incubation (>60 min) enhances covalent adduct formation, reducing IC₅₀ values by 10–20×2.

-

Structural Determinants :

Redox Chemistry and Reactivity

This compound’s nitro group is critical for redox cycling:

-

Reduction Pathway :

-

Flavin Reoxidation :

Comparative Analysis with Non-Covalent Inhibitors

Unlike covalent inhibitors like this compound, non-covalent inhibitors (e.g., azaindoles) bind reversibly to DprE1’s active site:

-

Binding Affinity : Non-covalent inhibitors rely on hydrogen bonding with Asp386 and hydrophobic interactions with Val3424.

-

Resistance Profile : Covalent inhibitors exhibit lower resistance rates due to the essentiality of Cys3871.

Synthetic and Stability Considerations

Applications De Recherche Scientifique

High-Throughput Screening and Virtual Screening

Recent studies have utilized high-throughput screening (HTS) and virtual screening techniques to identify novel DprE1 inhibitors. For instance, researchers have screened large compound libraries from databases such as ChEMBL to find candidates with high binding affinities to DprE1. Molecular docking studies have indicated that compounds like C6 show promising ΔG values, suggesting strong interactions with the enzyme .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been pivotal in optimizing DprE1 inhibitors. By modifying chemical scaffolds, researchers have developed more potent derivatives with improved pharmacokinetic profiles. For example, benzothiazole derivatives have shown significant activity against both MDR and XDR strains .

In Silico Modeling

In silico approaches, including 3D-QSAR modeling and molecular dynamics simulations, have been employed to predict the efficacy and stability of DprE1 inhibitors. These models help in understanding how structural modifications can enhance binding affinity and therapeutic effectiveness while minimizing side effects .

Clinical Development

Several DprE1 inhibitors derived from research, such as Macozinone (PBTZ-169) and BTZ-043, are currently undergoing clinical trials. These compounds have demonstrated superior efficacy against resistant strains and are considered potential game-changers in TB treatment .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Macozinone | Showed MIC values as low as 0.65 nM against Mtb | Supports clinical development for MDR TB |

| Virtual Screening of ChEMBL Compounds | Identified C6 with high binding affinity (-41.28 kcal/mol) | Potential lead for further drug development |

| SAR Analysis of Benzothiazole Derivatives | Enhanced potency against XDR strains | Indicates structural modifications can yield effective drugs |

Mécanisme D'action

DprE1-IN-2 exerts its effects by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is involved in the conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-2-keto-β-D-erythropentose, a key step in the biosynthesis of the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts the production of essential cell wall components, leading to the death of the mycobacteria .

Comparaison Avec Des Composés Similaires

DprE1-IN-2 est unique parmi les inhibiteurs de DprE1 en raison de sa forte puissance et de sa sélectivité. Les composés similaires comprennent :

BTZ-043 : Un autre inhibiteur puissant de DprE1 avec un mécanisme d'action similaire.

Macozinone : Un inhibiteur de DprE1 actuellement en essais cliniques.

OPC-167832 : Un nouvel inhibiteur de DprE1 avec une activité antituberculeuse prometteuse.

TBA-7371 : Un autre inhibiteur de DprE1 en développement clinique .

This compound se distingue par sa valeur IC50 plus faible, indiquant une puissance plus élevée par rapport à certains de ces composés similaires .

Activité Biologique

Introduction

DprE1-IN-2 is a compound targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the biosynthesis of mycobacterial cell walls, particularly in Mycobacterium tuberculosis (Mtb). This enzyme catalyzes the conversion of decaprenylphosphoryl-D-ribose to decaprenylphosphoryl-D-arabinose, a critical step in the synthesis of arabinogalactan and lipoarabinomannan, which are vital components of the mycobacterial cell envelope. The inhibition of DprE1 has emerged as a promising strategy for developing new anti-tuberculosis therapies.

DprE1 catalyzes a unique epimerization reaction, making it a crucial target for drug development. The enzyme's activity is vital for the synthesis of arabinans, which are integral to the structural integrity of the mycobacterial cell wall. Inhibitors like this compound aim to disrupt this process, leading to impaired cell wall synthesis and ultimately bacterial death.

Structure-Activity Relationship (SAR)

The development of DprE1 inhibitors, including this compound, has been guided by SAR studies. These studies have identified key structural features that enhance binding affinity and biological activity. Notably, compounds with specific heterocyclic scaffolds have demonstrated significant inhibitory effects against DprE1.

Biological Activity Data

Research has shown that various DprE1 inhibitors exhibit potent activity against Mtb. Below is a summary table of notable compounds along with their minimum inhibitory concentrations (MICs) and cytotoxicity profiles:

Case Studies

Case Study 1: In Silico Screening

An integrated approach using molecular docking and pharmacophore modeling was employed to identify potential DprE1 inhibitors. In this study, this compound was identified as a lead compound with favorable binding interactions and stability during molecular dynamics simulations .

Case Study 2: In Vitro Efficacy

In vitro studies demonstrated that this compound effectively inhibited Mycobacterium smegmatis, showcasing its potential for treating tuberculosis. The compound exhibited an MIC of 1.25 µM, indicating strong antibacterial activity while maintaining a high safety profile against mammalian cells .

Case Study 3: Resistance Mechanisms

Research into resistance mechanisms associated with DprE1 inhibitors revealed that mutations in the dprE1 gene could lead to decreased susceptibility to these compounds. Understanding these mechanisms is crucial for developing next-generation inhibitors that can overcome resistance .

Propriétés

IUPAC Name |

1-[[6-(dimethylamino)-5-methylpyrimidin-4-yl]methyl]-N-(2-hydroxyethyl)-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O2/c1-12-7-16-17(21-8-12)14(19(27)20-5-6-26)9-25(16)10-15-13(2)18(24(3)4)23-11-22-15/h7-9,11,26H,5-6,10H2,1-4H3,(H,20,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNAAWXUNQHVNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)N(C)C)C)C(=O)NCCO)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.